Cas no 923932-21-2 ((3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid)

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid
- (+/-)-trans-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
- SCHEMBL951494
- (3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
- GJOKRYFZGOEKMG-UONOGXRCSA-N
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylicacid
- DTXSID40730773
- (-)-(3S,4R)-4-(4-Fluoro-phenyl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
- 923932-21-2
- DB-336035
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- インチ: InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
- InChIKey: GJOKRYFZGOEKMG-UONOGXRCSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CC[C@@H](C2=CC=C(C=C2)F)[C@@H](C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 323.15328635g/mol
- どういたいしつりょう: 323.15328635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.8Ų
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126431-250mg |
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid |
923932-21-2 | 95% | 250mg |
$577 | 2023-02-18 | |
Alichem | A129006961-1g |
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid |
923932-21-2 | 95% | 1g |
$308.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541771-250mg |
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid |
923932-21-2 | 98% | 250mg |
¥4348.00 | 2024-04-25 | |
Crysdot LLC | CD11012729-1g |
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid |
923932-21-2 | 95+% | 1g |
$377 | 2024-07-19 | |
Chemenu | CM126431-1g |
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid |
923932-21-2 | 95% | 1g |
$356 | 2021-08-05 |
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acidに関する追加情報
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
The compound with CAS No. 923932-21-2, known as (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its complex stereochemistry and functional groups, making it a valuable tool in various research applications.
The structure of this compound features a piperidine ring system with specific stereochemistry at the 3S and 4R positions. The presence of a tert-butoxycarbonyl (Boc) group at position 1 and a 4-fluorophenyl substituent at position 4 adds to its structural complexity and functional versatility. These features make it an interesting candidate for exploring stereochemical effects in biological systems.
Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents. Researchers have utilized its unique structure to investigate interactions with various biological targets, including enzymes and receptors. The Boc group, a common protecting group in peptide synthesis, has been shown to influence the compound's solubility and bioavailability, which are critical factors in drug design.
In addition to its role in drug discovery, this compound has been employed as a building block in organic synthesis. Its piperidine ring system serves as a versatile scaffold for constructing more complex molecules with diverse pharmacological activities. The 4-fluorophenyl group introduces electronic and steric effects that can be exploited to modulate the properties of derivative compounds.
From an analytical standpoint, the compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational preferences and stability under different conditions. Such information is crucial for optimizing synthetic routes and ensuring the quality of the compound for downstream applications.
Moreover, computational chemistry approaches have been applied to predict the compound's behavior in various chemical environments. Molecular modeling studies have revealed key interactions that govern its reactivity and selectivity, paving the way for rational design of related compounds with enhanced properties.
In summary, (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid stands out as a multifaceted molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and functional groups continue to inspire innovative research, contributing to advancements in the field of chemical science.
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